Unii-nch0QD81ZR Unii-nch0QD81ZR KR-33493 is an inhibitor of Fas-associated factor 1 (FAF1). It inhibits chemical hypoxia-induced apoptosis in H9c2 cardiomyocytes and hydrogen peroxide-induced cell death in SH-SY5Y cells when used at a concentrations of 10 and 20 μM, respectively. KR-33493 (20 mg/kg per day) reduces decreases in striatal dopamine transporter activity in a mouse model of Parkinson's disease induced by MPTP.
KR-33494 is a fluorescent-tagged and biotin-tagged probe of a potent inhibitor for Fas-mediated cell death (FAF1).
Brand Name: Vulcanchem
CAS No.: 1021497-97-1
VCID: VC0531892
InChI: InChI=1S/C20H18BrN3O3S/c21-15-6-8-16(9-7-15)28-13-18(25)22-17-12-24(23-19(17)20(26)27)11-10-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,22,25)(H,26,27)
SMILES: C1=CC=C(C=C1)CCN2C=C(C(=N2)C(=O)O)NC(=O)CSC3=CC=C(C=C3)Br
Molecular Formula: C20H18BrN3O3S
Molecular Weight: 460.3 g/mol

Unii-nch0QD81ZR

CAS No.: 1021497-97-1

Cat. No.: VC0531892

Molecular Formula: C20H18BrN3O3S

Molecular Weight: 460.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Unii-nch0QD81ZR - 1021497-97-1

Specification

Description KR-33493 is an inhibitor of Fas-associated factor 1 (FAF1). It inhibits chemical hypoxia-induced apoptosis in H9c2 cardiomyocytes and hydrogen peroxide-induced cell death in SH-SY5Y cells when used at a concentrations of 10 and 20 μM, respectively. KR-33493 (20 mg/kg per day) reduces decreases in striatal dopamine transporter activity in a mouse model of Parkinson's disease induced by MPTP.
KR-33494 is a fluorescent-tagged and biotin-tagged probe of a potent inhibitor for Fas-mediated cell death (FAF1).
CAS No. 1021497-97-1
Molecular Formula C20H18BrN3O3S
Molecular Weight 460.3 g/mol
IUPAC Name 4-[[2-(4-bromophenyl)sulfanylacetyl]amino]-1-(2-phenylethyl)pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C20H18BrN3O3S/c21-15-6-8-16(9-7-15)28-13-18(25)22-17-12-24(23-19(17)20(26)27)11-10-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,22,25)(H,26,27)
Standard InChI Key ZRLJEHIUGYTTSZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCN2C=C(C(=N2)C(=O)O)NC(=O)CSC3=CC=C(C=C3)Br
Canonical SMILES C1=CC=C(C=C1)CCN2C=C(C(=N2)C(=O)O)NC(=O)CSC3=CC=C(C=C3)Br
Appearance Solid powder

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